METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE
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Overview
Description
METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. The incorporation of fluorine and methoxy groups into the quinoline structure enhances its biological activity and chemical stability.
Mechanism of Action
Target of Action
Similar compounds like quinolines have been known to interact with various biological targets, including dna, enzymes, and receptors .
Mode of Action
It’s worth noting that compounds with a benzylic position, like this one, can undergo reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
A related compound, 6-fluoro,4-hydroxy,2-methylquinoline, has been studied for its interaction with titanium oxide nanoparticles, which resulted in fluorescence quenching mechanisms and thermodynamic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, the synthesis may start with the preparation of a fluorinated quinoline intermediate, which is then subjected to methoxylation and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics with a similar quinoline structure, known for their broad-spectrum antibacterial activity.
Methoxyquinolines: Compounds with methoxy groups on the quinoline ring, studied for their potential therapeutic applications.
Uniqueness
METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is unique due to the specific combination of fluorine and methoxy substituents, which enhance its biological activity and chemical stability compared to other quinoline derivatives.
Biological Activity
Methyl 6-fluoro-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline core with a methoxy group and a carboxylate ester, which are essential for its biological activity. The presence of fluorine and methyl groups contributes to its unique properties, enhancing its interaction with biological targets.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have demonstrated antibacterial activity comparable to standard antibiotics like ampicillin .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. Quinoline derivatives are known to interfere with tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells. In particular, studies on related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, including prostate and breast cancer cells . The mechanism involves the induction of G2/M phase arrest and activation of apoptotic pathways through caspase activation and mitochondrial dysfunction .
Antiviral and Antifungal Activity
The compound has also been investigated for its antiviral and antifungal potential. Quinoline derivatives are recognized for their ability to inhibit viral replication and fungal growth, making them promising candidates for the development of new antiviral and antifungal agents. This broad-spectrum activity is attributed to their ability to interfere with critical biological processes in pathogens.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline derivatives inhibit key enzymes involved in cellular processes, such as DNA gyrase in bacteria or topoisomerases in cancer cells.
- Disruption of Cell Cycle : By interfering with microtubule dynamics, these compounds can cause cell cycle arrest, particularly at the G2/M checkpoint.
- Induction of Apoptosis : The activation of caspases and modulation of Bcl-2 family proteins lead to programmed cell death in cancerous cells.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of related quinoline derivatives, researchers found that these compounds significantly inhibited cell proliferation in hormone-resistant prostate cancer (PC-3) cells with an IC50 value of approximately 0.85 µM. The study highlighted the role of these compounds in inducing apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of quinoline derivatives similar to this compound. It reported that these compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, showing effectiveness comparable to traditional antibiotics.
Summary of Biological Activities
Properties
IUPAC Name |
methyl 6-fluoro-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-12-5-3-4-6-13(12)11-24-18-10-17(19(22)23-2)21-16-8-7-14(20)9-15(16)18/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCXLXMPOIEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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